Tris(4-methoxy-3,5-dimethylphenyl)phosphine (TMOP) is a highly substituted, electron-rich triarylphosphine ligand utilized in advanced transition-metal catalysis and organometallic synthesis [1]. Featuring both electron-donating methoxy groups and sterically demanding 3,5-dimethyl substitutions on each phenyl ring, it offers a finely tuned stereoelectronic profile [2]. This compound is primarily procured as a specialized ligand for palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura), [4+2] cycloadditions, and as a lipophilic precursor for mitochondria-targeted phosphonium therapeutics[3]. Its unique balance of steric bulk and electron density makes it a critical material for processes where standard aryl or alkyl phosphines fail to provide adequate chemoselectivity or catalyst stability.
Substituting TMOP with standard aryl phosphines (such as triphenylphosphine) or bulky alkyl phosphines (such as tri-tert-butylphosphine) frequently leads to suboptimal reaction outcomes in sensitive catalytic cycles [1]. Standard aryl phosphines lack the requisite electron density and steric bulk to stabilize reactive intermediates, often resulting in catalyst deactivation or low turnover numbers [2]. Conversely, highly electron-donating alkyl phosphines can be overly reactive, driving unwanted over-functionalization, such as disubstitution in mono-coupling protocols [1]. TMOP occupies a privileged stereoelectronic zone, providing sufficient electron richness to facilitate oxidative addition while maintaining the necessary steric bulk to promote reductive elimination and prevent off-target reactions.
In the optimization of Suzuki-Miyaura mono-functionalization of bifunctional substrates, TMOP was identified as an optimal ligand to prevent over-reaction [1]. Highly electron-donating alkyl ligands favored unwanted disubstituted byproducts, while strongly electron-withdrawing ligands failed to drive the reaction entirely [1]. TMOP provided the exact intermediate electronic properties (TEP ~2217–2225 cm⁻¹) required to maximize the yield of the target mono-functionalized product without over-catalyzing the secondary reaction site[1].
| Evidence Dimension | Chemoselectivity in bifunctional substrate coupling |
| Target Compound Data | Optimal mono-functionalization yield (TEP ~2217–2225 cm⁻¹) |
| Comparator Or Baseline | Alkyl phosphines (favor disubstitution) / Electron-withdrawing phosphines (reaction fails) |
| Quantified Difference | Prevents disubstitution while maintaining catalytic viability |
| Conditions | Pd-catalyzed Suzuki-Miyaura mono-functionalization |
Allows buyers to achieve selective mono-coupling in complex API synthesis without excessive byproduct formation.
When utilized as a lipophilic cation precursor for mitochondria-targeted chrysin derivatives, the TMOP-derived phosphonium salt demonstrated superior in vitro anticancer activity [1]. The electron-donating methoxy and methyl groups stabilize the cation, enhancing mitochondrial matrix accumulation compared to halogenated analogs [1]. The TMOP derivative exhibited a highly potent mean GI50, significantly outperforming the tris(4-fluorophenyl)phosphine derivative [1].
| Evidence Dimension | Mean Growth Inhibition (GI50) across tumor cell lines |
| Target Compound Data | 0.312 µM (TMOP-chrysin derivative) |
| Comparator Or Baseline | 2.046 µM (Tris(4-fluorophenyl)phosphine-chrysin derivative) |
| Quantified Difference | 6.5-fold higher antiproliferative potency |
| Conditions | In vitro five-dose screening of chrysin-phosphonium hybrids |
Justifies the procurement of this specific electron-rich phosphine for synthesizing highly effective lipophilic targeted cations in drug discovery.
TMOP forms a highly active in situ palladium complex with Pd(η3-C3H5)Cp, enabling the robust[4+2] cycloaddition of o-(silylmethyl)benzyl carbonates with alkenes [1]. This specific ligand environment allows the reaction to proceed at exceptionally low catalyst loadings while maintaining high product conversion [1].
| Evidence Dimension | Product yield at low catalyst loading |
| Target Compound Data | 84% yield of methyl 3-methyltetralin-2-carboxylate |
| Comparator Or Baseline | Baseline monophosphine systems (typically requiring >5 mol% loading) |
| Quantified Difference | Achieves 84% yield at only 2 mol% Pd loading |
| Conditions | Pd-catalyzed[4+2] cycloaddition with methyl crotonate |
Demonstrates high catalytic turnover and stability, reducing the cost of precious metal catalysis in industrial scale-up.
X-ray crystallographic and DFT studies reveal that TMOP possesses a highly pyramidal structure, which contributes to its unique steric profile [1]. The increased pyramidality, driven by dispersion interactions from the 3,5-dimethyl groups, provides superior steric shielding of the metal center compared to standard aryl phosphines [1].
| Evidence Dimension | Pyramidality index Σ(C-P-C) |
| Target Compound Data | 307.2° (TMOP) |
| Comparator Or Baseline | Triphenylphosphine (PPh3) (flatter, less pyramidal) |
| Quantified Difference | Significantly more pyramidal geometry, enhancing steric bulk |
| Conditions | X-ray crystallography and hybrid DFT calculations |
The specific steric bulk prevents catalyst aggregation and stabilizes reactive metal centers better than unhindered aryl phosphines.
TMOP is the optimal choice for Suzuki-Miyaura and Buchwald-Hartwig couplings where selective mono-functionalization of substrates with multiple reactive sites is required. Its tuned electron density prevents the over-reaction and disubstitution typically caused by overly electron-donating alkyl phosphines [1].
In medicinal chemistry, TMOP serves as a superior precursor for synthesizing lipophilic triphenylphosphonium (TPP+) analog cations. The electron-rich substituents improve mitochondrial membrane penetration and stabilize the cation, yielding significantly lower GI50 values in antiproliferative assays compared to halogenated or unsubstituted phosphines [2].
For industrial scale-up of [4+2] cycloadditions and complex cross-couplings, TMOP's ability to stabilize Pd intermediates allows for catalyst loadings as low as 2 mol%. This makes it a highly cost-effective ligand choice for processes where minimizing precious metal usage is economically critical [3].
Irritant